N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzofuran ring, an oxadiazole ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Synthesis of the 1,3,4-Oxadiazole Ring: This step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Benzofuran and Oxadiazole Rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the intermediate compound with a sulfonyl chloride derivative.
Final Amidation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide
Uniqueness
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5S/c21-14-7-9-15(10-8-14)30(26,27)11-3-6-18(25)22-20-24-23-19(29-20)17-12-13-4-1-2-5-16(13)28-17/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERPTYBSANSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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